molecular formula C22H22O8 B1665436 Aciculatin CAS No. 134044-97-6

Aciculatin

Cat. No.: B1665436
CAS No.: 134044-97-6
M. Wt: 414.4 g/mol
InChI Key: RUTGHCUXABPJTJ-DJIPSUEUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Aciculatin typically involves multiple steps, starting from simpler organic molecules. The process often includes glycosylation reactions where sugar moieties are attached to the flavonoid backbone. Reaction conditions usually involve the use of catalysts and specific solvents to ensure the desired stereochemistry is achieved .

Industrial Production Methods

Industrial production of this compound may involve biotechnological methods, such as the use of microbial fermentation, to produce the flavonoid core. This is followed by chemical modification to introduce the specific functional groups required. The process is optimized for high yield and purity, often involving chromatographic techniques for purification .

Chemical Reactions Analysis

Types of Reactions

Aciculatin undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions. Solvents such as methanol and dichloromethane are often used to dissolve the compound and facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohol derivatives .

Scientific Research Applications

Aciculatin has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways. It inhibits pro-inflammatory enzymes such as secretory phospholipase A2, lipoxygenase, and cyclooxygenase 2. It also modulates the expression of pro-inflammatory cytokines like IL-1β, TNF-α, and IL-6. These actions contribute to its anti-inflammatory and potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets Aciculatin apart is its specific glycosylation pattern, which may enhance its bioavailability and specific biological activities compared to other flavonoids .

Properties

CAS No.

134044-97-6

Molecular Formula

C22H22O8

Molecular Weight

414.4 g/mol

IUPAC Name

8-[(2S,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one

InChI

InChI=1S/C22H22O8/c1-10-21(27)15(26)9-18(29-10)20-17(28-2)8-14(25)19-13(24)7-16(30-22(19)20)11-3-5-12(23)6-4-11/h3-8,10,15,18,21,23,25-27H,9H2,1-2H3/t10-,15+,18+,21-/m1/s1

InChI Key

RUTGHCUXABPJTJ-DJIPSUEUSA-N

SMILES

CC1C(C(CC(O1)C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=C(C=C4)O)O)OC)O)O

Isomeric SMILES

C[C@@H]1[C@H]([C@H](C[C@H](O1)C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=C(C=C4)O)O)OC)O)O

Canonical SMILES

CC1C(C(CC(O1)C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=C(C=C4)O)O)OC)O)O

Appearance

Solid powder

Key on ui other cas no.

134044-97-6

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

8-(2,6-dideoxy-ribo-hexopyranosyl)-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4H-1-benzopyran-4-one sesquihydrate
aciculatin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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